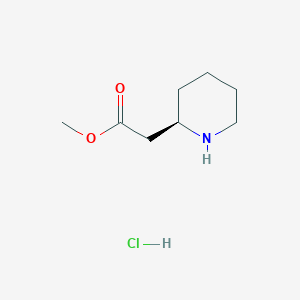

(R)-methyl 2-(piperidin-2-yl)acetate HCl

Description

Significance of Chiral 2-Substituted Piperidine (B6355638) Scaffolds in Academic Research

Chiral 2-substituted piperidine scaffolds are of paramount importance in academic and industrial research due to their prevalence in biologically active molecules. These structures often serve as key pharmacophores, dictating the interaction of a molecule with its biological target. The stereochemistry at the C2 position is frequently crucial for conferring the desired pharmacological activity and selectivity.

The academic pursuit of novel and efficient methods for the enantioselective synthesis of 2-substituted piperidines is a vibrant area of research. organic-chemistry.org Methodologies range from the utilization of the chiral pool, employing naturally occurring chiral molecules as starting materials, to asymmetric catalysis and biocatalysis. researchgate.netucd.ie The development of these synthetic strategies is driven by the need to access a diverse range of enantiomerically pure piperidine building blocks for drug discovery and development programs.

The significance of these scaffolds is further highlighted by their presence in a wide range of approved drugs and clinical candidates. The ability to modulate the physicochemical and pharmacokinetic properties of a drug molecule by introducing a chiral 2-substituted piperidine ring makes it an attractive strategy in drug design. lifechemicals.com

Role of (R)-methyl 2-(piperidin-2-yl)acetate HCl as a Chiral Synthon in Complex Molecule Construction

This compound has emerged as a valuable chiral synthon, providing a pre-defined stereocenter that can be incorporated into more complex molecular architectures. Its utility stems from the presence of a stereochemically defined piperidine ring and a reactive ester functionality, which allows for a variety of chemical transformations.

This chiral building block is particularly recognized for its role as a key intermediate in the synthesis of methylphenidate, a widely prescribed medication. The (R,R)-threo isomer of methylphenidate is the more active enantiomer, and its synthesis often relies on the use of chiral precursors like this compound to control the stereochemistry of the final product.

The application of this compound in the synthesis of complex molecules is a testament to the power of chiral pool synthesis. By starting with a readily available, enantiomerically pure building block, chemists can significantly streamline the synthesis of complex targets, avoiding the need for challenging and often low-yielding resolution steps or asymmetric syntheses.

Below is a table illustrating the general utility of this compound and related chiral piperidine derivatives in the synthesis of complex molecules.

| Chiral Synthon | Target Molecule/Scaffold | Synthetic Transformation |

| (R)-methyl 2-(piperidin-2-yl)acetate | Methylphenidate | Esterification and functional group manipulation |

| Chiral 2-substituted piperidines | Piperidine Alkaloids (e.g., Coniine) | Cyclization and functional group interconversion |

| Chiral piperidine derivatives | Bioactive pharmaceutical ingredients | Multi-step synthesis involving C-C and C-N bond formation |

Properties

IUPAC Name |

methyl 2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLWWMPBPHRIHK-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for R Methyl 2 Piperidin 2 Yl Acetate Hcl and Analogous Chiral 2 Piperidine Esters

Key Ring-Forming Reactions for the Chiral Piperidine Core of (R)-methyl 2-(piperidin-2-yl)acetate HCl

The construction of the piperidine ring is the central challenge in the synthesis of this compound. Several key ring-forming reactions have been developed to create this chiral heterocyclic core.

One of the most direct methods for forming the piperidine ring is through the hydrogenation of pyridine (B92270) precursors. This can be achieved through various catalytic systems, including transition metal catalysts under varying conditions. nih.gov The dearomatization of pyridines is a powerful strategy, and rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is a particularly effective method for generating chiral piperidines with high enantioselectivity. dicp.ac.cnresearchgate.net

Intramolecular cyclization reactions are also a fundamental approach to piperidine synthesis. nih.gov For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can lead to the formation of the piperidine ring. nih.gov Another strategy involves the oxidative amination of non-activated alkenes, catalyzed by a gold(I) complex, to form substituted piperidines. nih.gov Palladium-catalyzed enantioselective intramolecular amination has also been developed using a novel pyridine-oxazoline ligand. nih.gov

Cycloaddition reactions provide another powerful avenue for constructing the piperidine skeleton. The enantioselective copper(II)/BOX-catalyzed cycloaddition of vinyl azides with unsaturated keto esters via an inverse-electron-demand hetero-Diels-Alder reaction can produce chiral azido (B1232118) dihydropyrans, which can be further transformed into piperidine derivatives. nih.gov

Finally, the nitro-Mannich reaction offers a pathway to functionalized piperidines with multiple contiguous stereocenters. researchgate.net The diastereoselective reaction between a β-substituted nitroalkane and a glyoxylate (B1226380) imine sets the stereochemistry, which is then carried through a reductive cyclization to form the stereochemically pure piperidine. researchgate.net

Stereoselective Mannich-Type Reactions and Their Variants

The Mannich reaction and its vinylogous extensions are powerful carbon-carbon bond-forming reactions for the synthesis of β-amino carbonyl compounds and their derivatives, which are key precursors to piperidine scaffolds. nih.gov The development of asymmetric variants of these reactions has provided access to chiral building blocks with high enantiomeric purity.

The asymmetric vinylogous Mannich reaction (AVMR) offers a route to δ-amino-α,β-unsaturated carbonyl compounds, which can serve as versatile intermediates for the synthesis of complex heterocyclic structures like dihydropyridinones. nih.gov These dihydropyridinones can then be further elaborated to afford the desired chiral 2-piperidine esters.

One common approach involves the reaction of a silyl (B83357) dienol ether with an imine, catalyzed by a chiral organocatalyst or a metal complex. The catalyst orchestrates the enantioselective addition of the dienolate to the imine, establishing a key stereocenter. For instance, a chiral Brønsted acid or a Lewis acid can activate the imine towards nucleophilic attack, while a chiral base can deprotonate the pronucleophile to generate a chiral enolate.

A plausible synthetic route to a dihydropyridinone intermediate for (R)-methyl 2-(piperidin-2-yl)acetate could involve the reaction of a silyl dienol ether derived from a suitable four-carbon aldehyde with a chiral imine or an achiral imine in the presence of a chiral catalyst. The resulting γ-amino-α,β-unsaturated ester can then undergo intramolecular cyclization to form the dihydropyridinone. Subsequent stereoselective reduction of the double bond and the lactam carbonyl would yield the target piperidine ester.

The choice of catalyst is critical for achieving high stereoselectivity. Chiral phosphoric acids, thiourea-based catalysts, and proline derivatives have all been successfully employed in asymmetric Mannich and vinylogous Mannich reactions. organic-chemistry.orgresearchgate.net

Table 1: Examples of Organocatalyzed Asymmetric Intramolecular Mannich Reactions

| Catalyst | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|

Data sourced from a study on the asymmetric organocatalytic synthesis of 4-aminoisochromanones via a direct one-pot intramolecular Mannich reaction. organic-chemistry.orgresearchgate.net

Cyclization Strategies for Piperidine Scaffolds

The construction of the piperidine ring is a central challenge in the synthesis of this compound. Various cyclization strategies have been developed to achieve this with high stereocontrol.

A powerful strategy for the synthesis of chiral piperidines involves the initial formation of a dihydropyridine (B1217469) intermediate followed by stereoselective hydrogenation. This approach allows for the introduction of substituents and the establishment of stereocenters in a controlled manner.

One such method involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. snnu.edu.cn In this process, a dihydropyridine, which can be formed from the partial reduction of the corresponding pyridine, reacts with an aryl or vinyl boronic acid in the presence of a chiral rhodium catalyst. This reaction proceeds with high regio- and enantioselectivity to furnish 3-substituted tetrahydropyridines. A subsequent reduction step then yields the fully saturated piperidine ring. snnu.edu.cn

Another approach is the rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cn This method utilizes a chiral primary amine under reducing conditions to induce chirality on the piperidine ring as it is formed from the pyridinium salt. This transformation is notable for its excellent diastereo- and enantioselectivities and its tolerance of a wide range of functional groups. dicp.ac.cn

The hydrogenation of pyrazines, which are structurally related to pyridines, has also been explored for the synthesis of chiral piperazines, and similar principles can be applied to piperidine synthesis. dicp.ac.cnresearchgate.netrsc.org Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, for example, provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org

Table 2: Rhodium-Catalyzed Asymmetric Carbometalation of a Dihydropyridine

| Aryl Boronic Acid | Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phenylboronic acid | Chiral Diene | 3-Phenyl-tetrahydropyridine | 95 | 98 |

| 4-Methoxyphenylboronic acid | Chiral Diene | 3-(4-Methoxyphenyl)-tetrahydropyridine | 92 | 97 |

Illustrative data based on findings from studies on rhodium-catalyzed carbometalation reactions. snnu.edu.cn

Tandem reactions that form multiple bonds and stereocenters in a single operation are highly desirable for their efficiency. A sequence involving a decarboxylative addition followed by a Dieckmann condensation represents a plausible, though less commonly cited, strategy for the construction of chiral piperidine scaffolds.

A more established related strategy is the tandem double Michael addition-Dieckmann condensation. organic-chemistry.org While often used for the synthesis of carbocyclic rings like cyclohexanes, the principles can be adapted to the synthesis of piperidines. This one-pot methodology can form three new carbon-carbon bonds, including a quaternary center. organic-chemistry.org For piperidine synthesis, a suitable nitrogen-containing Michael acceptor or donor would be required. For example, a tandem reductive amination/double intramolecular Michael addition has been used to generate the quinolizidine (B1214090) core of hippodamine (B1254046) in a single step from a symmetrical keto-diester precursor, forming two rings and two stereocenters with high diastereoselectivity. nih.gov

A tandem thia-Michael/Dieckmann condensation has also been reported for the regioselective synthesis of trisubstituted thiophenes, demonstrating the feasibility of combining these two reaction types in a one-pot process. researchgate.net A hypothetical application to piperidine synthesis could involve the addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by an intramolecular Dieckmann condensation of the resulting diester to form a β-keto ester-substituted piperidine. Subsequent decarboxylation and further functionalization could then lead to the desired 2-piperidine acetate (B1210297).

Enantioselective Approaches to this compound

The direct installation of chirality during the synthesis of the piperidine ring is a key goal. Enantioselective approaches aim to create the desired stereoisomer with high fidelity, avoiding the need for chiral resolution at a later stage.

For molecules with multiple stereocenters, such as analogs of (R)-methyl 2-(piperidin-2-yl)acetate, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity).

A notable example of achieving high diastereoselectivity is the four-component synthesis of piperidin-2-ones. researchgate.net This reaction, proceeding through a Michael-Mannich cascade, can generate products with three or even four contiguous stereocenters with high stereoselectivity, often forming only a single diastereomer. researchgate.netresearchgate.net The reaction involves a Michael acceptor, a pyridinium ylide, an aromatic aldehyde, and ammonium (B1175870) acetate. The ammonium acetate serves as both a base and the nitrogen source for the piperidine ring. The high degree of stereocontrol is attributed to the specific transition state geometries adopted during the cascade reaction.

The structure of the final products in these multi-component reactions has been confirmed by single-crystal X-ray diffraction, providing definitive evidence of the relative stereochemistry. researchgate.net This level of diastereoselective control is crucial for the synthesis of complex, biologically active molecules where the precise three-dimensional arrangement of atoms is critical for function.

Table 3: Diastereoselective Four-Component Synthesis of Piperidin-2-one Derivatives

| Aldehyde | Michael Acceptor | Product | Number of Stereocenters | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|---|

| Benzaldehyde | Benzylidenemalononitrile | 1-((3SR,4RS,6SR)-5,5-dicyano-2-oxo-4,6-diphenylpiperidin-3-yl)pyridin-1-ium bromide | 3 | 84 | Single diastereomer |

| 4-Chlorobenzaldehyde | Benzylidenemalononitrile | 1-((3SR,4RS,6SR)-4,6-bis(4-chlorophenyl)-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium bromide | 3 | 78 | Single diastereomer |

Data adapted from a study on the highly diastereoselective synthesis of piperidin-2-one-substituted pyridinium salts. researchgate.net

Chiral Resolution Techniques for Enantiopure Intermediates

Chiral resolution remains a cornerstone for obtaining enantiomerically pure compounds in pharmaceutical manufacturing. This process involves the separation of a racemic mixture into its constituent enantiomers. For piperidine-2-acetic acid esters, which possess at least one chiral center at the C2 position of the piperidine ring, several resolution strategies can be employed.

One of the most common methods is diastereomeric salt formation . This technique involves reacting the racemic piperidine derivative, which is basic, with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. Once separated, the desired enantiomer of the piperidine compound can be recovered by treatment with a base to remove the chiral resolving agent.

Another powerful method is kinetic resolution , where one enantiomer of the racemate reacts at a different rate with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product. For instance, enzyme-catalyzed kinetic resolution has been applied to piperidine hydroxy esters.

A third approach involves the use of a chiral auxiliary . The racemic piperidine intermediate is covalently bonded to a chiral auxiliary, forming a mixture of diastereomers. These diastereomers can then be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically pure piperidine derivative.

Interactive Data Table: Chiral Resolution Methods for 2-Piperidine Ester Analogs

| Resolution Method | Substrate/Analog | Chiral Agent/Catalyst | Key Findings |

| Diastereomeric Salt Formation | trans-4-Methyl-2-piperidine carboxylic ethyl ester | Chiral acid (unspecified) | Widely used in industry; efficiency can be affected by diastereomeric impurities leading to oiling-out. organic-chemistry.org |

| Kinetic Resolution | N-Boc-2-aryl-4-methylenepiperidines | n-BuLi / (-)-sparteine | Highly selective deprotonation of one enantiomer allows for the isolation of enantioenriched starting material and product. |

| Chiral Auxiliary | Racemic carboxylic acid intermediate | ʟ-(−)-menthol | Esterification with L-menthol followed by chromatographic separation of diastereomers proved effective for gram-scale synthesis. |

Synthetic Routes from Diverse Starting Materials (e.g., Pyridinium Salts, N-Chloro Piperidine)

The development of synthetic routes that allow for the stereoselective formation of the piperidine ring from readily available starting materials is of great interest.

From Pyridinium Salts:

A highly effective method for the asymmetric synthesis of chiral piperidines is the catalytic hydrogenation of substituted pyridinium salts. This approach offers a direct route to enantioenriched piperidine derivatives. Iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts has been shown to produce chiral piperidines with high levels of enantioselectivity. The reaction typically proceeds through the reduction of the pyridinium ring to a tetrahydropyridine (B1245486) intermediate, followed by a stereoselective reduction of the enamine moiety.

Similarly, rhodium-catalyzed asymmetric hydrogenation provides another powerful tool for accessing chiral piperidines from pyridinium salt precursors. These catalytic systems often employ chiral phosphine (B1218219) ligands to induce enantioselectivity.

Interactive Data Table: Asymmetric Hydrogenation of Pyridinium Salts for Chiral Piperidine Synthesis

| Catalyst System | Substrate Type | Ligand | Enantioselectivity (er) |

| Iridium(I) complex | 2-Alkyl-pyridinium salts | P,N-ligand | Up to 93:7 |

| Rhodium(I) complex | N-benzylpyridinium salts | Chiral phosphine ligands | High diastereo- and enantio-selectivities reported |

From N-Chloro Piperidine:

The use of N-chloroamines, including N-chloropiperidines, in the synthesis of piperidine derivatives often involves radical or ionic cyclization reactions. For instance, the iodide-catalyzed cyclization of unsaturated N-chloroamines can lead to the formation of 3-chloropiperidines. This reaction is believed to proceed through an N-iodoamine intermediate.

While the reactivity of N-chloroamines is well-documented for the formation of the piperidine ring itself, a direct and established synthetic route for the preparation of this compound specifically from an N-chloro piperidine precursor is not prominently featured in the scientific literature. Such a transformation would likely require a multi-step sequence involving the introduction of the acetate side chain at the 2-position, a transformation that is more commonly achieved through other synthetic strategies. Research in this area has often focused on intramolecular cyclizations to form the piperidine ring rather than the functionalization of a pre-formed N-chloropiperidine at the C2 position with a carbon-carbon bond-forming reaction to introduce the acetate group.

Advanced Functionalization and Derivatization Strategies for the R Methyl 2 Piperidin 2 Yl Acetate Hcl Core

Regioselective Functionalization of the Piperidine (B6355638) Ring (e.g., C5 Iodination, 6-Methyl Alkylation/Acylation)

The direct, regioselective C-H functionalization of the saturated piperidine ring presents a significant synthetic challenge, particularly at positions distal to the existing substituents. Research has largely focused on catalyst-controlled C-H insertion reactions at the C2 and C4 positions, which are electronically activated or sterically accessible. nih.govd-nb.info For instance, the use of specific dirhodium catalysts can direct the functionalization of N-protected piperidines to either the C2 or C4 position, depending on the catalyst and protecting group employed. nih.govresearchgate.net

Strategies for functionalizing the C3, C5, or C6 positions are less direct and often require multi-step sequences starting from different precursors rather than direct C-H activation on the pre-formed piperidine-2-acetate core. nih.govwhiterose.ac.uk

C5 Functionalization: Direct C-H activation at the C5 position of the piperidine-2-acetate core is not well-documented in current literature. This position lacks the electronic activation seen at C2 (alpha to nitrogen) and can be sterically shielded. Achieving selectivity at C5 over the more remote but sterically unhindered C4 or the electronically activated C2 and C6 positions is a formidable challenge that typically requires complex directing-group strategies or enzymatic approaches.

C6 Alkylation/Acylation: The introduction of substituents at the C6 position, creating cis- or trans-2,6-disubstituted piperidines, is a key objective in the synthesis of many natural products and pharmaceuticals. whiterose.ac.uk However, these syntheses rarely proceed via direct alkylation or acylation of a pre-existing piperidine-2-acetate. Instead, they often rely on methods such as the reductive cyclization of 6-oxoamino acid derivatives or asymmetric synthesis starting from chiral amino acids like L-serine. whiterose.ac.uk For example, a diastereoselective synthesis of 6-substituted pipecolates has been achieved through a cross-metathesis reaction followed by a domino reduction-cyclization cascade. whiterose.ac.uk These methods build the desired substitution pattern into the ring during its formation.

The table below summarizes the focus of current regioselective functionalization research on the piperidine ring, highlighting the disparity in available methods for different positions.

| Position | Functionalization Strategy | Feasibility on Piperidine-2-acetate Core | Key Challenges |

| C2 | Rhodium-catalyzed C-H insertion nih.gov | Demonstrated on N-protected piperidines nih.gov | Controlling diastereoselectivity |

| C4 | Rhodium-catalyzed C-H insertion d-nb.info | Demonstrated on N-protected piperidines d-nb.info | Catalyst and directing group selection |

| C5 | Hypothetical: Directed C-H activation | Not demonstrated in available literature | Lack of electronic activation; selectivity issues |

| C6 | Ring-closing strategies whiterose.ac.uk | Not achieved by direct functionalization | Requires de novo synthesis, not modification |

Transformations and Modifications of the Methyl Ester Moiety

The methyl ester group of (R)-methyl 2-(piperidin-2-yl)acetate HCl is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups to modulate the compound's properties.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Vigorous basic hydrolysis followed by acidification is a common method. researchgate.net Additionally, enzymatic hydrolysis offers a mild and potentially enantioselective alternative. For instance, liver acetone (B3395972) powders (LAPs) have been used as hydrolase sources to catalyze the hydrolysis of structurally related N-protected 2-hydroxymethylpiperidine acetates. redalyc.org

Amidation: The methyl ester can be converted directly into a wide range of primary, secondary, or tertiary amides. This transformation is typically achieved by heating the ester with a desired amine, often in the presence of a catalyst to improve reaction rates and yields. Heterogeneous catalysts like niobium(V) oxide (Nb₂O₅) have proven effective for the direct amidation of various esters with amines under solvent-free conditions. researchgate.net Alternatively, the ester can be first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents or activated by conversion to an acyl chloride. researchgate.netmdpi.com

Reduction to Alcohols: The ester moiety can be readily reduced to a primary alcohol, yielding the corresponding (R)-2-(piperidin-2-yl)ethanol derivative. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. researchgate.net This method has been successfully applied to piperidine ring-acylated analogues of methyl phenyl(piperidin-2-yl)acetate to produce the corresponding alcohol derivatives. researchgate.net Other modern catalytic systems, including those based on manganese(I) complexes for hydrosilylation, can also achieve this reduction efficiently. organic-chemistry.org

The following table outlines common transformations of the methyl ester functional group.

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | 1. NaOH (aq), Δ 2. HCl (aq) researchgate.net | Carboxylic Acid |

| Amidation | R¹R²NH, Nb₂O₅, Δ researchgate.net | Amide |

| Reduction | LiAlH₄ in THF or Et₂O researchgate.net | Primary Alcohol |

| Semi-Reduction | DIBAL-H, low temp. chemrxiv.org | Aldehyde |

Nitrogen Atom Functionalization and Labeling (e.g., ¹⁵N-Labeling)

The secondary amine in the piperidine ring is a prime site for functionalization through alkylation or acylation, which directly influences the compound's basicity, lipophilicity, and ability to form hydrogen bonds.

N-Alkylation and N-Acylation: The nitrogen atom can be functionalized with a wide array of substituents. N-acylation to form amides, ureas, or carbamates can be achieved using acyl chlorides, isocyanates, or chloroformates, respectively. researchgate.netfigshare.com For example, N-acylation of a related piperidine ester has been performed with propionyl chloride in the presence of a base. researchgate.net Similarly, N-alkylation can introduce various alkyl or aryl groups, which has been shown to significantly impact ADME properties in related molecular series. figshare.com Reductive amination is another powerful method to introduce substituents.

Isotopic Labeling: For mechanistic studies, metabolic tracking, and advanced analytical applications, isotopic labeling of the nitrogen atom is a valuable strategy. ¹⁵N-labeling, in particular, provides a stable isotope marker that can be detected by NMR spectroscopy or mass spectrometry. The synthesis of ¹⁵N-labeled piperidines typically involves incorporating a ¹⁵N-containing reagent at an early stage. For example, the synthesis of ¹⁵N-labeled 4-oxo-2,2,6,6-tetramethyl-piperidine-1-oxyl ([¹⁵N]TEMPONE) starts from ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₄Cl). nih.gov A similar strategy could be adapted to synthesize ¹⁵N-labeled (R)-methyl 2-(piperidin-2-yl)acetate by employing ¹⁵N-ammonia in a synthetic route that constructs the piperidine ring. The primary advantage of ¹⁵N labeling is its utility in Electron Paramagnetic Resonance (EPR) studies, where the nuclear spin of ¹⁵N (I=1/2) results in a characteristic doublet signal, distinct from the triplet signal of ¹⁴N (I=1), allowing for unambiguous tracking of the labeled molecule. nih.gov

The table below details common functionalization and labeling strategies for the piperidine nitrogen.

| Reaction Type | Typical Reagents | Resulting N-Substituent | Purpose |

| N-Acylation | RCOCl, Et₃N researchgate.net | Acyl (Amide) | Modify electronic properties, introduce new binding motifs |

| N-Alkylation | R-Br, K₂CO₃ | Alkyl | Modulate basicity and lipophilicity figshare.com |

| ¹⁵N-Labeling | Use of ¹⁵NH₄Cl in de novo ring synthesis nih.gov | ¹⁵N isotope incorporated in ring | Mechanistic studies, EPR, NMR, MS analysis nih.gov |

Applications of R Methyl 2 Piperidin 2 Yl Acetate Hcl As a Chiral Building Block in Advanced Organic Synthesis

Role in the Total Synthesis of Natural Products Incorporating Piperidine (B6355638) Alkaloids (e.g., (+)-Calvine, (−)-Indolizidine 209D)

The piperidine ring is a common motif in a wide array of natural products, many of which exhibit significant biological activity. The enantiomerically pure nature of (R)-methyl 2-(piperidin-2-yl)acetate HCl makes it an attractive starting point for the asymmetric synthesis of these complex molecules.

A notable application of chiral piperidine derivatives is in the synthesis of the Dendrobatid alkaloid (−)-Indolizidine 209D . While various synthetic strategies have been developed to access this natural product, the use of chiral piperidine-based precursors is a key approach. Synthetic routes often involve the elaboration of a substituted piperidine ring to construct the bicyclic indolizidine core. For instance, a formal synthesis of (-)-indolizidine 209D has been achieved through a pathway involving the cyclization of a γ-pyrrolic analogue derived from a chiral precursor. d-nb.info Although not explicitly starting from this compound in all documented cases, the principle of utilizing a pre-existing chiral piperidine framework is central to these syntheses.

Similarly, the synthesis of (+)-Calvine , another piperidine alkaloid, can be approached using chiral building blocks. A formal synthesis of (+)-calvine has been successfully achieved through the diastereoselective reduction of chiral piperidine β-enamino esters. researchgate.net This highlights the importance of chiral piperidine synthons in accessing the specific stereochemistry required for the target natural product. The acetate (B1210297) side chain of this compound offers a convenient handle for further chemical transformations to build the necessary complexity for such alkaloids.

Utility in the Construction of Chiral Polyfunctional Piperidine-Based Compounds

The development of methods for the site-selective and stereoselective functionalization of the piperidine ring is crucial for creating novel and complex molecules. nih.gov this compound serves as an excellent starting material for the synthesis of chiral polyfunctional piperidine-based compounds, where multiple substituents are introduced onto the piperidine ring with defined stereochemistry.

The existing stereocenter at the C2 position can direct the stereochemical outcome of subsequent reactions, allowing for the diastereoselective introduction of additional functional groups. Furthermore, the nitrogen atom and the ester functionality provide reactive sites for a variety of chemical modifications. For example, the nitrogen can be functionalized with different protecting groups or alkylated, while the ester can be hydrolyzed, reduced, or used in carbon-carbon bond-forming reactions. These transformations enable the synthesis of a diverse range of polysubstituted piperidines that are valuable scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net

Precursor in the Synthesis of Related Nitrogen-Containing Heterocyclic Scaffolds (e.g., Indolizidines, β-Amino Acids, β-Lactams)

Beyond its use in the synthesis of piperidine-containing natural products, this compound is a valuable precursor for the synthesis of other important nitrogen-containing heterocyclic scaffolds.

The structural framework of this chiral building block is readily amenable to cyclization strategies to form bicyclic systems like indolizidines . The acetate side chain can be elaborated and then cyclized onto the piperidine nitrogen to construct the second ring of the indolizidine core. This approach provides a stereocontrolled entry to this important class of alkaloids. portico.org

Furthermore, the piperidine ring can be cleaved or rearranged to generate precursors for β-amino acids . Chiral β-amino acids are important components of peptidomimetics and other biologically active molecules. Synthetic strategies can involve the oxidative cleavage of the piperidine ring to yield a linear amino acid precursor with the stereochemistry at the α-carbon retained from the starting material. The synthesis of chiral β-amino acid derivatives has been achieved through various methods, including Mannich-type reactions of chiral N-sulfinyl imidates. nih.gov

The synthesis of β-lactams , the core structural motif of penicillin and related antibiotics, can also be envisioned starting from this compound. This would involve the formation of a four-membered ring fused to or derived from the piperidine scaffold. Asymmetric synthesis of β-lactams is a well-established field, with methods such as the Staudinger ketene-imine cycloaddition and ester enolate-imine cyclocondensation being prominent. nih.gov Chiral piperidine derivatives can serve as precursors to the imine or ketene components in these reactions, thereby controlling the stereochemical outcome of the final β-lactam product. organic-chemistry.orgnih.gov

Development of Chiral Fluorinated Piperidine Analogs

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. In medicinal chemistry, fluorination is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The synthesis of chiral fluorinated piperidine analogs is therefore of considerable interest.

This compound can serve as a starting material for the preparation of these valuable compounds. Synthetic strategies can involve the direct fluorination of the piperidine ring or the introduction of fluorine-containing substituents. For example, a fluoro-Prins reaction can be employed for the diastereoselective synthesis of substituted 4-fluoropiperidines. nih.gov Another approach involves the dearomatization-hydrogenation of fluoropyridine precursors to yield all-cis-(multi)fluorinated piperidines. nih.gov While these methods may not directly start from this compound, the principles can be adapted to functionalize this chiral building block, for instance, by converting the acetate side chain into a group that can direct or participate in a fluorination reaction.

Mechanistic and Theoretical Investigations of Reactions Involving R Methyl 2 Piperidin 2 Yl Acetate Hcl

Reaction Mechanism Elucidation in Stereoselective Preparations of Chiral Piperidines

The synthesis of chiral piperidines, including derivatives of (R)-methyl 2-(piperidin-2-yl)acetate, often relies on stereoselective transformations where the elucidation of the reaction mechanism is key to optimizing selectivity. While specific mechanistic studies for the preparation of (R)-methyl 2-(piperidin-2-yl)acetate HCl are not extensively detailed in publicly available literature, the principles of stereocontrol in the synthesis of related chiral piperidines offer significant insights.

One of the common strategies for the synthesis of chiral 2-substituted piperidines involves the diastereoselective reduction of a precursor. For instance, in the synthesis of a related compound, methyl (2S,2'R)-2-piperidin-2-ylpropanoate, the diastereoselective reduction of a tetrasubstituted piperidine (B6355638) β-enamino ester was employed. The control of the stereochemistry at the C-2 center is rationalized by the approach of the reducing agent. The reduction of the double bond using sodium triacetoxyborohydride (B8407120) in acetic acid afforded the amino ester as a 95:5 mixture of two diastereomers. This high diastereoselectivity can be explained by the steric hindrance directing the hydride attack from the less hindered face of the molecule. clockss.org

Another powerful method for the synthesis of chiral piperidines is the rhodium-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) salts. This method allows for the preparation of a variety of chiral piperidines with high diastereo- and enantioselectivities. The proposed mechanism for a rhodium-catalyzed reductive transamination reaction involves the introduction of a chiral primary amine under reducing conditions. In the presence of water, this amine undergoes transamination with the pyridinium nitrogen moiety, inducing chirality on the ring. This process is significant as it circumvents the need for a chiral catalyst in certain applications and provides access to highly valuable chiral piperidines. clockss.org

Furthermore, the functionalization of the piperidine ring itself can be achieved with high stereocontrol. Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been utilized for the synthesis of positional analogues of methylphenidate, a structurally related compound. The site-selectivity of these reactions is controlled by the choice of catalyst and the nature of the amine protecting group, allowing for the generation of 2-substituted, 3-substituted, or 4-substituted piperidine analogues. The stereoselectivity of these insertions is often high, governed by the chiral environment provided by the catalyst. nih.gov

The table below summarizes different approaches to the stereoselective synthesis of chiral piperidines, which are mechanistically relevant to the preparation of compounds like this compound.

| Reaction Type | Key Features | Mechanistic Insight |

| Diastereoselective Reduction | High diastereoselectivity (e.g., 95:5) with specific reducing agents. | Steric hindrance dictates the direction of hydride attack. |

| Asymmetric Hydrogenation | Excellent diastereo- and enantio-selectivities using rhodium catalysts. | Transamination with a chiral amine induces chirality on the piperidine ring. |

| C-H Functionalization | Site- and stereoselective introduction of functional groups. | Catalyst and protecting group control the outcome of the C-H insertion. |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are indispensable tools for gaining a deeper understanding of the conformational preferences, reaction mechanisms, and stereochemical outcomes of reactions involving chiral molecules like this compound. Although specific computational studies on this exact molecule are limited in the available literature, research on analogous piperidine systems provides a robust framework for theoretical investigations.

The conformational landscape of the piperidine ring in this compound is crucial for its reactivity and interactions. The piperidine ring typically adopts a chair conformation to minimize steric strain. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is influenced by steric and electronic factors.

Computational studies on 4-substituted piperidines and their corresponding piperidinium (B107235) salts have shown that the conformational free energies can be accurately predicted using molecular mechanics calculations. For non-polar substituents, the conformational preferences are similar to those of analogous cyclohexanes. However, for polar substituents, protonation of the nitrogen atom can lead to a significant stabilization of the axial conformer due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov In the case of this compound, the protonated nitrogen would influence the conformational equilibrium of the 2-acetate (B119210) group. It is predicted that the equatorial conformation of the acetate (B1210297) group would be favored to minimize steric interactions, a prediction that can be quantified through computational energy calculations.

| Conformer | Key Interactions | Predicted Stability |

| Equatorial | Minimized 1,3-diaxial interactions. | Generally more stable. |

| Axial | Potential 1,3-diaxial interactions with axial hydrogens. | Generally less stable. |

Transition state modeling is a powerful computational technique used to understand and predict the stereochemical outcome of a reaction. By calculating the energies of the transition states leading to different stereoisomeric products, one can predict the major product of a reaction. The origin of stereoselectivity is often found in the subtle energy differences between these transition states, which can be influenced by steric hindrance, electronic effects, and non-covalent interactions. acs.org

In the context of synthesizing chiral piperidines, transition state models can rationalize the observed diastereoselectivity. For example, in the N-directed hydroboration of 2-(2'-alkenyl)-piperidine boranes, the high regiocontrol and good stereocontrol are explained by analyzing the competing bridged bicyclic transition states. Computational models reveal that steric effects from the axial piperidine C(3,5) hydrogens destabilize one transition state over the other, leading to the observed product distribution. nih.gov Although a specific transition state model for the synthesis of this compound is not available, these principles would apply to its stereoselective preparation.

Molecular modeling can also be used to predict the reactivity and selectivity of derivatization reactions of this compound. By calculating molecular properties such as electrostatic potential maps and frontier molecular orbital energies (HOMO and LUMO), one can identify the most reactive sites for electrophilic and nucleophilic attack.

For this compound, the primary amine is protonated, making it unreactive towards electrophiles. Derivatization would likely require deprotonation to the free amine. The ester group provides a site for nucleophilic attack, for example, in hydrolysis or amidation reactions. Computational models can predict the activation energies for these reactions and how they might be influenced by different reagents and reaction conditions. Furthermore, molecular modeling of the interactions between the piperidine derivative and a biological target, such as a receptor or enzyme, can guide the design of new derivatives with enhanced biological activity. Such studies on related piperidine-based monoamine transporter ligands have demonstrated that molecular modeling can successfully rationalize structure-activity relationships and guide the design of more potent analogs. acs.org

Analytical Methodologies for Chiral Purity and Stereochemical Assignment of R Methyl 2 Piperidin 2 Yl Acetate Hcl

Techniques for Determination of Enantiomeric Excess

The determination of enantiomeric excess (e.e.) is a critical quality control parameter, quantifying the purity of one enantiomer in a mixture. For (R)-methyl 2-(piperidin-2-yl)acetate HCl, several chromatographic techniques are highly effective for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for enantiomeric excess determination. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including those with piperidine (B6355638) moieties.

For the analysis of this compound, a normal-phase or reversed-phase HPLC method could be developed. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol for normal-phase, or an aqueous buffer with an organic modifier like acetonitrile or methanol for reversed-phase, is critical for achieving optimal separation. The detection is usually carried out using a UV detector.

Illustrative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | ~ 8.5 min |

| Retention Time (S-enantiomer) | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

Chiral Gas Chromatography (GC): For volatile or semi-volatile compounds, or those that can be derivatized to become volatile, chiral GC is a powerful technique for determining enantiomeric excess. The use of capillary columns coated with a chiral stationary phase, often based on cyclodextrin derivatives, enables the separation of enantiomers. For a compound like methyl 2-(piperidin-2-yl)acetate, derivatization of the amine group, for instance, by acylation, might be necessary to improve its volatility and chromatographic behavior. The high resolution of capillary GC allows for the accurate quantification of even small amounts of the undesired enantiomer.

Capillary Electrophoresis (CE): Chiral capillary electrophoresis is another valuable technique for enantiomeric separation. In this method, a chiral selector is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation. Cyclodextrins and their derivatives are commonly used as chiral selectors in CE for the separation of a wide range of chiral molecules.

Absolute and Relative Configuration Assignment (e.g., X-ray Crystallography, Advanced NMR Spectroscopy, Chiral HPLC/GC)

Determining the absolute and relative configuration of stereogenic centers is a fundamental aspect of stereochemical characterization.

X-ray Crystallography: Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of atoms. To determine the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is utilized. For a light-atom molecule like this compound, the presence of the chlorine atom from the hydrochloride salt can be advantageous for the determination of the absolute configuration.

Advanced NMR Spectroscopy: While standard NMR spectroscopy is a powerful tool for structural elucidation, advanced techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, can provide valuable information about the relative configuration of a molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can identify protons that are in close spatial proximity. By analyzing the NOE correlations between protons on the piperidine ring and the acetate (B1210297) side chain, the relative stereochemistry of the substituents can be deduced. For instance, a strong NOE between the proton at the 2-position of the piperidine ring and a proton on the acetate side chain would indicate a cis relationship.

Illustrative NMR Data for Stereochemical Analysis

| Proton | 1H Chemical Shift (ppm) | Key NOE Correlations |

|---|---|---|

| H-2 (piperidine) | ~ 3.5 | H-α (acetate), H-6eq (piperidine) |

| H-α (acetate) | ~ 4.2 | H-2 (piperidine), Methyl protons |

| Methyl (acetate) | ~ 3.7 | H-α (acetate) |

Chiral HPLC/GC: In conjunction with a reference standard of known absolute configuration, chiral chromatography can be used to assign the absolute configuration of an unknown sample. By comparing the retention time of the sample with that of the known standard on a chiral column, the enantiomer present in the sample can be identified.

Development of Specialized Chromatographic Techniques for Stereoisomer Separation

The continuous demand for higher resolution, faster analysis times, and improved efficiency in chiral separations drives the development of new and specialized chromatographic techniques.

Development of Novel Chiral Stationary Phases (CSPs): Research in this area focuses on the design and synthesis of new chiral selectors with enhanced enantiorecognition capabilities. For piperidine derivatives, the development of CSPs with specific functionalities that can engage in multiple interactions (e.g., hydrogen bonding, dipole-dipole, and steric interactions) with the analyte is a key area of investigation. The immobilization of these chiral selectors onto silica or polymer supports leads to more robust and versatile CSPs.

Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a powerful alternative to HPLC for the separation of stereoisomers. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiencies compared to HPLC. The use of co-solvents such as methanol allows for the modulation of the mobile phase polarity to optimize the separation on chiral columns.

Future Directions in Academic Research on R Methyl 2 Piperidin 2 Yl Acetate Hcl

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing (R)-methyl 2-(piperidin-2-yl)acetate HCl will undoubtedly be shaped by the principles of green and sustainable chemistry. chiralpedia.com Current synthetic approaches, while effective, often rely on methodologies that may not be environmentally benign or scalable in the long term. Future research is anticipated to focus on several key areas to address these limitations.

One promising avenue is the development of biocatalytic and biomimetic approaches . nih.govrsc.org The use of enzymes or enzyme-mimicking small molecules could offer highly selective and environmentally friendly routes to the target compound. These methods often proceed under mild conditions, reducing energy consumption and waste generation. For instance, engineered enzymes could be employed for the asymmetric reduction of a suitable precursor, directly affording the desired (R)-enantiomer with high purity.

Furthermore, the principles of atom economy and process intensification will drive the innovation of new synthetic pathways. chiralpedia.com This involves designing syntheses where the maximum number of atoms from the starting materials are incorporated into the final product, minimizing waste. Continuous flow chemistry is an emerging technology that aligns with these principles, offering enhanced control over reaction parameters, improved safety, and the potential for seamless scale-up. rsc.org Future research could focus on developing a continuous flow process for the synthesis of this compound, potentially integrating catalytic steps to improve efficiency.

The exploration of alternative and greener solvents is another critical area. unibo.it Many current syntheses may utilize hazardous or volatile organic solvents. A shift towards bio-derived solvents, water, or even solvent-free reaction conditions will be a key focus of future sustainable synthetic route development.

Exploration of New Catalytic Asymmetric Transformations

The precise stereochemical control offered by asymmetric catalysis is fundamental to the synthesis of enantiomerically pure compounds like this compound. frontiersin.orgnih.govnumberanalytics.com Future research in this domain will likely concentrate on the discovery and application of novel catalytic systems that offer improved efficiency, selectivity, and substrate scope.

A significant area of exploration will be in asymmetric organocatalysis . nih.gov The use of small, chiral organic molecules as catalysts has gained considerable traction due to their stability, low toxicity, and ready availability. Future studies could investigate the use of novel chiral amines, phosphoric acids, or other organocatalysts to effect key bond-forming reactions in the synthesis of the target piperidine (B6355638), potentially leading to more direct and efficient routes.

The burgeoning field of photoredox catalysis also presents exciting opportunities. chiralpedia.com By harnessing the energy of visible light, photoredox catalysis can enable unique chemical transformations under mild conditions. Researchers may explore the development of asymmetric photoredox-catalyzed reactions for the construction of the chiral piperidine ring or the introduction of the acetate (B1210297) side chain with high enantiocontrol.

Moreover, the development of synergistic catalytic systems , where two or more catalysts work in concert to promote a transformation that is not possible with either catalyst alone, is a promising frontier. nih.gov This could involve the combination of a metal catalyst with an organocatalyst, or two different organocatalysts, to achieve unprecedented levels of selectivity and efficiency in the synthesis of this compound and its derivatives.

Expansion of Synthetic Applications in Emerging Areas of Complex Molecule Design

Beyond its role as a pharmaceutical intermediate, this compound is a versatile chiral building block with the potential for broader applications in the synthesis of complex molecules. The piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds. digitellinc.comnih.gov

Future research is expected to leverage this chiral scaffold in the design and synthesis of novel alkaloids and natural product analogues . acs.orgnih.gov Many biologically active natural products contain the piperidine motif, and the availability of enantiomerically pure building blocks like this compound can greatly facilitate their synthesis and the creation of novel analogues with potentially improved therapeutic properties.

The application of this compound in diversity-oriented synthesis is another promising direction. By systematically modifying the piperidine ring and the acetate side chain, libraries of novel compounds can be generated for high-throughput screening against various biological targets. This approach could lead to the discovery of new drug candidates for a wide range of diseases. thieme-connect.comresearchgate.net

Finally, the unique stereochemistry and functionality of this compound make it an attractive starting material for the synthesis of novel chiral ligands and catalysts . The piperidine nitrogen can be readily functionalized, and the ester group provides a handle for further chemical manipulation. The development of new chiral ligands derived from this compound could have a significant impact on the field of asymmetric catalysis.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the identity and purity of (R)-methyl 2-(piperidin-2-yl)acetate HCl?

- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques.

- HPLC : Employ reverse-phase HPLC with a C18 column and UV detection (210–260 nm) to assess purity. Reference standards (e.g., USP Methylphenidate Hydrochloride RS) should be used for retention time alignment .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, targeting the [M+H]+ ion at m/z 269.76 (C14H20ClNO2) .

- NMR : 1H and 13C NMR in D2O or DMSO-d6 to verify stereochemistry and structural integrity. Key signals include piperidine ring protons (δ 1.4–3.2 ppm) and methyl ester (δ 3.6–3.8 ppm) .

Q. How can batch-to-batch variability in synthetic this compound be minimized?

- Methodological Answer : Implement rigorous quality control (QC) protocols:

- Salt and Water Content : Use Karl Fischer titration for water content and ion chromatography for chloride counterion quantification .

- Impurity Profiling : Monitor by-products like ethylphenidate (Impurity E) or phenylacetamide derivatives (Impurity F) via HPLC-UV, referencing EP/USP impurity standards .

- Peptide Content Analysis : For cell-based assays, ensure TFA removal (<1%) via LC-MS to avoid cytotoxicity .

Advanced Research Questions

Q. How does stereochemical integrity of the (R)-enantiomer impact pharmacological activity, and what methods validate chiral purity?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane:isopropanol (90:10) + 0.1% TFA. Retention times distinguish (R)- and (S)-enantiomers .

- Pharmacological Relevance : The (R)-enantiomer exhibits higher dopamine transporter (DAT) binding affinity. Validate via in vitro DAT binding assays using [3H]WIN-35,428 .

Q. What strategies resolve discrepancies in solubility data for this compound across studies?

- Methodological Answer :

- Standardized Solubility Testing : Follow USP guidelines (Table 10) under controlled pH (1.2–6.8) and temperature (25°C ± 0.5). Use biorelevant media (e.g., FaSSIF/FeSSIF) for physiological relevance .

- Data Normalization : Report solubility as mg/mL ± SD, accounting for salt content (e.g., 255.74 g/mol for α-phenyl-2-piperidineacetic acid hydrochloride, a common impurity) .

Q. How can impurities in this compound synthesis be structurally characterized and quantified?

- Methodological Answer :

- LC-HRMS/MS : Identify impurities (e.g., ethylphenidate, m/z 236.1) using fragmentation patterns and reference materials (e.g., USP Methylphenidate Related Compound A RS) .

- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) to quantify impurities at <0.1% w/w .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.